molecular formula C10H12N4S3 B054684 [(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate CAS No. 120958-21-6

[(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate

Cat. No.: B054684
CAS No.: 120958-21-6
M. Wt: 284.4 g/mol
InChI Key: XFILWIUYFBQEOA-UHFFFAOYSA-N
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Description

[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and multiple sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethylpyrimidine-2-thiol with formaldehyde and cyanamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted cyanamides.

Scientific Research Applications

[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with specific molecular targets. The compound’s sulfanyl groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, its cyanamide group can participate in various biochemical reactions, potentially leading to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • [(4,6-Dimethylpyrimidin-2-yl)thio]acetic acid
  • **[(4,6-Dimethylpyrimidin-2-yl)amino]methylsulfanyl-methylidene]cyanamide
  • **[(4,6-Dimethylpyrimidin-2-yl)oxy]methylsulfanyl-methylidene]cyanamide

Uniqueness

[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide is unique due to its multiple sulfanyl groups and cyanamide functionality, which provide it with distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[(4,6-dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S3/c1-7-4-8(2)14-9(13-7)16-6-17-10(15-3)12-5-11/h4H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFILWIUYFBQEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCSC(=NC#N)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375632
Record name [(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120958-21-6
Record name [(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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